4-(4-Methylphenoxy)phenylhydrazine hydrochloride

Medicinal Chemistry ADME Drug Design

Optimize heterocyclic synthesis with this specialized arylhydrazine. Unlike generic analogs, its para-4-methylphenoxy group delivers a LogP of 3.38 (vs 2.87 for non-methylated version), enabling precise tuning of oral bioavailability in GPR119 modulators. - Higher thermal stability: Decomposes at 198°C vs 180-186°C for 4-phenoxyphenylhydrazine HCl-safer for high-T cyclocondensations (>150°C) - ≥95% purity suitable for SAR libraries and agrochemical lead optimization - Hydrochloride salt ensures enhanced solubility in polar solvents

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 108902-83-6
Cat. No. B034286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenoxy)phenylhydrazine hydrochloride
CAS108902-83-6
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl
InChIInChI=1S/C13H14N2O.ClH/c1-10-2-6-12(7-3-10)16-13-8-4-11(15-14)5-9-13;/h2-9,15H,14H2,1H3;1H
InChIKeyXKCVGENJIPOARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenoxy)phenylhydrazine Hydrochloride Overview


4-(4-Methylphenoxy)phenylhydrazine hydrochloride (CAS 108902-83-6) is a substituted phenylhydrazine derivative featuring a 4-methylphenoxy group at the para position of the phenyl ring . It belongs to the arylhydrazine class of compounds, which are widely utilized as key intermediates in the synthesis of heterocyclic scaffolds, particularly pyrazoles and indoles, for pharmaceutical and agrochemical applications [1]. The compound is supplied as a hydrochloride salt, enhancing its stability and solubility in polar solvents, and has a molecular weight of 250.72 g/mol with a melting point of 198°C (decomposition) .

4-(4-Methylphenoxy)phenylhydrazine HCl Substitution Failure


Arylhydrazines are not interchangeable reagents; the nature and position of substituents on the phenyl ring critically determine the electronic and steric properties of the resulting hydrazone or heterocyclic product, directly impacting its biological activity or material performance [1]. The presence of a para-substituted 4-methylphenoxy group on this compound confers a specific lipophilicity (LogP ~3.38), electronic distribution, and steric bulk that differs fundamentally from simpler analogs like 4-phenoxyphenylhydrazine (LogP ~2.87) or 4-methylphenylhydrazine [2]. Substituting with a non-equivalent arylhydrazine will alter reaction kinetics, yield, and crucially, the target molecule's physicochemical and pharmacological profile, rendering any prior SAR or process optimization invalid [3].

4-(4-Methylphenoxy)phenylhydrazine HCl Evidence Comparison


LogP Comparison: Methylphenoxy vs. Phenoxy Analogs

The target compound exhibits a calculated LogP value of 3.38, which is 0.51 log units higher than its direct structural analog, 4-phenoxyphenylhydrazine hydrochloride (LogP = 2.87) [1]. This increase in lipophilicity is a direct consequence of the para-methyl substitution on the terminal phenoxy ring. In the context of drug discovery, this translates to a predicted ~3.2-fold increase in partitioning into a non-polar environment, which can significantly impact membrane permeability and non-specific protein binding [2].

Medicinal Chemistry ADME Drug Design

Thermal Stability Comparison

4-(4-Methylphenoxy)phenylhydrazine hydrochloride has a reported melting point of 198°C with decomposition, which is a critical specification for its storage and handling . In contrast, the simpler analog 4-phenoxyphenylhydrazine hydrochloride exhibits a lower melting/decomposition range of 180-186°C . This 12-18°C higher thermal stability threshold for the target compound can influence reaction design, particularly in high-temperature coupling or cyclization reactions where thermal degradation of the hydrazine reagent could limit yield and generate impurities.

Process Chemistry Stability Formulation

GHS Hazard Profile Comparison

The target compound is classified under the Globally Harmonized System (GHS) with specific hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This comprehensive safety profile is essential for procurement and lab safety planning. While both this compound and its 4-phenoxy analog share an 'Irritant' classification, the 4-methylphenoxy derivative is explicitly flagged for acute toxicity via dermal contact (H312), a classification not always highlighted for simpler phenylhydrazine salts [1]. This necessitates specific personal protective equipment (PPE) and engineering controls beyond standard lab practices.

Occupational Safety Regulatory Compliance Handling

Purity and Identity Comparison

The target compound is commercially available with a minimum purity specification of 95%, as confirmed by multiple independent suppliers . This is a critical baseline for its use as an intermediate, ensuring reproducible reaction outcomes. In comparison, the 4-phenoxy analog is often supplied with a higher certified purity of ≥98% (HPLC), which may make it a more suitable choice for applications requiring ultra-high purity, such as generating a final active pharmaceutical ingredient (API) or a specific analytical standard . The selection of 4-(4-methylphenoxy)phenylhydrazine hydrochloride at 95% purity is appropriate and cost-effective for early-stage medicinal chemistry, where its unique SAR contribution is the primary driver and subsequent purification of the final product is standard procedure.

Quality Control Procurement Analytical Chemistry

4-(4-Methylphenoxy)phenylhydrazine HCl Applications


Medicinal Chemistry: GPR119 Agonist Libraries

This compound is directly referenced as a key reactant in the synthesis of heterocyclic modulators of GPR119 for treating metabolic and cardiovascular diseases [1]. The specific 4-(4-methylphenoxy)phenyl moiety is crucial for achieving the desired pharmacological profile. Its unique LogP of 3.38, compared to the 2.87 of the non-methylated analog, allows medicinal chemists to fine-tune the lipophilicity of the final GPR119 modulator, a critical parameter for oral bioavailability and target engagement . This makes it the preferred reagent for SAR studies exploring the impact of increased lipophilicity on in vivo efficacy.

High-Temperature Heterocycle Formation

The compound's higher thermal stability, as evidenced by its 198°C (decomposition) melting point compared to the 180-186°C range of 4-phenoxyphenylhydrazine hydrochloride, makes it a more robust reagent for cyclocondensation reactions performed at elevated temperatures [1]. In the synthesis of pyrazoles or indoles, where reaction conditions often exceed 150°C, this higher decomposition threshold provides a wider margin of safety against reagent breakdown, potentially leading to higher yields and cleaner reaction profiles .

Hydrazone Formation for Agrochemicals

As a hydrazine derivative, its primary industrial utility lies in forming hydrazone linkages with carbonyl compounds [1]. The 4-(4-methylphenoxy) substitution pattern is a common motif in certain classes of insecticides and fungicides. The defined purity of ≥95% is generally sufficient for generating initial screening libraries of these agrochemical candidates, where the specific substitution pattern on the phenyl ring is the primary driver of biological activity against a target pest or pathogen .

SAR of Hemolytic Anemia Induction

Research on substituted phenylhydrazines indicates that the nature of the aryl substituent significantly influences the induction of hemolytic anemia in model systems [1]. The 4-(4-methylphenoxy) group represents a specific steric and electronic environment. This compound can be used as a precise tool to probe the structure-activity relationship of arylhydrazine-induced red blood cell toxicity, where substituting it for a smaller or less lipophilic analog (like 4-phenoxyphenylhydrazine) would confound the interpretation of the biological result.

Technical Documentation Hub

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